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Compound of Interest

5-Bromo-6-chloropyrimidin-4-
Compound Name:
amine

Cat. No.: B1520226

An In-Depth Technical Guide to the Physicochemical Properties of 5-bromo-6-
chloropyrimidin-4-amine

Introduction

5-bromo-6-chloropyrimidin-4-amine is a halogenated pyrimidine derivative that serves as a
crucial building block in modern medicinal chemistry and organic synthesis. Its unique
substitution pattern, featuring electron-withdrawing bromine and chlorine atoms alongside an
electron-donating amine group, imparts specific reactivity and physicochemical characteristics.
These properties are fundamental to its utility as a synthetic intermediate in the development of
novel therapeutic agents and agrochemicals.[1] For researchers and drug development
professionals, a thorough understanding of its core properties is not merely academic; it is a
prerequisite for successful experimental design, from reaction optimization to formulation and
preclinical evaluation.

This guide provides a comprehensive technical overview of the key physicochemical properties
of 5-bromo-6-chloropyrimidin-4-amine. Moving beyond a simple data summary, it delves into
the causality behind experimental methodologies, offering detailed, field-proven protocols for
their determination. The objective is to equip scientists with both the foundational data and the
practical knowledge required to confidently handle and utilize this versatile chemical entity.

Chemical Identity and Structural Attributes
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The precise identity and structure of a molecule are the bedrock upon which all other
physicochemical data are built. The arrangement of atoms and functional groups in 5-bromo-6-
chloropyrimidin-4-amine dictates its reactivity, polarity, and potential for intermolecular
interactions.

Identifier Value Source

5-bromo-6-chloropyrimidin-4-

IUPAC Name , [2](3]
amine

CAS Number 663193-80-4 [2131[4][5]

Molecular Formula CaHsBrCINs [2][3]

Molecular Weight 208.44 g/mol [2][3]

SMILES C1=NC(=C(C(=N1)Cl)BI)N [2][3][6]

InChl=1S/C4H3BrCIN3/c5-2-
InChl [2]16]
3(6)8-1-9-4(2)7/h1H,(H2,7,8,9)

DQSBRYJETNYGCI-
InChlKey [2][3][6]
UHFFFAOYSA-N

The structure is defined by a central pyrimidine ring, a diazine heterocycle. The C4, C5, and C6
positions are substituted with an amine, a bromine atom, and a chlorine atom, respectively.
This arrangement creates a distinct electronic profile that influences its chemical behavior and
biological activity.

Computed Properties and Drug-Likeness

Computational models provide valuable a priori insights into a molecule's behavior, particularly
in early-stage drug discovery. These predictions help assess properties like membrane
permeability and oral bioavailability before extensive experimental work is undertaken.
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Computed Property Predicted Value Significance

Indicates moderate lipophilicity,

suggesting a balance between
XlogP 15 . N

aqueous solubility and lipid

membrane permeability.[2]

Suggests good potential for
oral bioavailability, as it falls

Topological Polar Surface Area
51.8 A2 well below the 140 A2

(TPSA) _ _
threshold often associated with
poor cell permeability.[2]

Hydrogen Bond Donors 1 (from the amine group) [7]

Hydrogen Bond Acceptors 2 (from the ring nitrogens) [7]

Monoisotopic Mass 206.91989 Da [2][6]

These computed values suggest that 5-bromo-6-chloropyrimidin-4-amine possesses a
favorable profile for development as a drug lead or intermediate, aligning with several criteria of
Lipinski's Rule of Five.

XlogP =15 TPSA=51.8 A2 MW < 500 H-Bond Donors <5 H-Bond Acceptors < 10
inversely influences influences inversely influences predicts
\/ \/ Y \
Aqueous Solubility Membrane Permeability »>-| Oral Bioavailability |«

Click to download full resolution via product page

Relationship between computed properties and drug-likeness.

Thermal Properties: Melting Point

The melting point is a critical indicator of a compound's purity and thermal stability. While
specific experimental data for the 6-chloro isomer (CAS 663193-80-4) is not prevalent in public
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literature, data for the closely related isomer 5-bromo-2-chloropyrimidin-4-amine shows a
melting point of 187-188 °C (460-461 K).[1][8][9] Differential Scanning Calorimetry (DSC) is the
gold-standard technique for its precise determination.

Protocol: Melting Point Determination by DSC

Expertise & Causality: DSC is chosen over traditional melting point apparatus because it
provides more quantitative data, including the enthalpy of fusion, and can reveal other thermal
events like decomposition or phase transitions. A slow scan rate is used to ensure thermal
equilibrium, yielding a sharp, well-defined endotherm.

Methodology:

o Sample Preparation: Accurately weigh 1-3 mg of 5-bromo-6-chloropyrimidin-4-amine into
a non-hermetic aluminum DSC pan.

e Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
e Thermal Program:
o Equilibrate the cell at 25 °C.

o Ramp the temperature from 25 °C to a temperature above the expected melting point
(e.g., 220 °C) at a rate of 5 °C/min. A nitrogen purge (50 mL/min) is used to maintain an
inert atmosphere and prevent oxidative degradation.

o Data Analysis: The melting point is determined as the onset temperature of the melting
endotherm. The peak of the endotherm represents the complete melting of the sample.

Workflow for DSC analysis.

Solubility Profile

Solubility is a cornerstone of drug development, directly impacting bioavailability and
formulation strategies. For the related isomer, 4-Amino-5-bromo-2-chloropyrimidine, it is
described as "slightly soluble in water".[1] A quantitative assessment is crucial for any
development program. The shake-flask method is the definitive technique for determining
thermodynamic solubility.
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Protocol: Thermodynamic Solubility by Shake-Flask
Method

Trustworthiness: This method is considered self-validating because it measures solubility at
equilibrium, providing a true thermodynamic value. Including a time-course analysis (e.qg.,
sampling at 24, 48, and 72 hours) confirms that equilibrium has been reached when
concentration values plateau.

Methodology:

System Preparation: Add an excess amount of solid 5-bromo-6-chloropyrimidin-4-amine
to a series of vials containing buffers of different pH values (e.g., pH 2.0, 5.0, 7.4).

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature
(e.g., 25 °C or 37 °C) for 72 hours to allow the system to reach equilibrium.

Sampling & Separation: After equilibration, withdraw an aliquot from each vial. Immediately
filter the sample through a 0.22 um syringe filter to remove undissolved solids.

Quantification:
o Dilute the filtrate with an appropriate mobile phase.

o Analyze the concentration of the dissolved compound using a validated High-Performance
Liquid Chromatography with UV detection (HPLC-UV) method. The pyrimidine ring is a
strong chromophore, making UV detection highly suitable.

o Calculate the solubility based on a standard curve of known concentrations.

Spectroscopic and Spectrometric Characterization

Spectroscopic analysis provides unambiguous structural confirmation and is essential for
quality control.

» Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: In a solvent like DMSO-ds, one would expect to see a singlet for the C2 proton
and a broad singlet for the two protons of the NHz group. The exact chemical shifts are
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influenced by the electronic environment created by the halogens.

o 13C NMR: Four distinct signals corresponding to the four carbon atoms of the pyrimidine
ring are expected.

e Mass Spectrometry (MS):

o Expert Insight: The most telling feature in the mass spectrum is the isotopic pattern. Due
to the natural abundance of bromine (7°Br/~50.7%, 81Br/~49.3%) and chlorine
(3>Cl/~75.8%, 37Cl/~24.2%), the molecular ion region will exhibit a characteristic cluster of
peaks. This pattern is a definitive signature confirming the presence and number of these
halogen atoms. For a [M+H]* ion, prominent peaks would be expected at approximately
m/z 208, 210, and 212.

o UV-Vis Spectroscopy: The conjugated pyrimidine system will exhibit strong absorbance in
the UV region, typically between 250-280 nm. This property is leveraged for quantification in
HPLC-based assays, as described in the solubility protocol.

Safety and Handling

Proper handling of 5-bromo-6-chloropyrimidin-4-amine is essential to ensure laboratory
safety. The compound is classified with several hazards based on aggregated GHS data.[2]

Hazard Class GHS Code Description
Acute Toxicity, Oral H302 Harmful if swallowed.[2]
Skin Corrosion/Irritation H315 Causes skin irritation.[2]

_ o Causes serious eye
Serious Eye Damage/Irritation H318/H319 o
damage/irritation.[2]

. . May cause respiratory
Specific Target Organ Toxicity H335 o
irritation.[2]

Recommended Handling Procedures:

e Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[10][11]
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e Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and
a lab coat.[10][11]

e Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
[10][11]

o Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10]

Conclusion

5-bromo-6-chloropyrimidin-4-amine is a synthetic intermediate whose value is defined by its
physicochemical properties. While publicly available experimental data on this specific isomer
is limited, its characteristics can be reliably predicted based on its structure and determined
through the robust, standardized protocols detailed in this guide. From its moderate lipophilicity
and favorable TPSA for drug development to the critical safety procedures required for its
handling, a comprehensive understanding of these attributes is paramount. By applying the
methodologies outlined herein, researchers can ensure data integrity, promote laboratory
safety, and unlock the full potential of this important chemical building block.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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